
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H18F3NO4S and its molecular weight is 341.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoselective Microbial Reduction The compound has been explored for its potential in the stereoselective microbial reduction process. Research conducted by Patel et al. (1993) demonstrated the ability of microbial cultures to catalyze the reduction of a similar sulfonamide compound, showcasing its potential as a chiral intermediate for synthesis, specifically for the beta-receptor antagonist d-sotalol. This process emphasizes the compound's role in producing high optical purity intermediates, critical for pharmaceutical applications (Patel et al., 1993).
Facile Synthesis of Bicyclic Sultams In the realm of organic synthesis, the work by Rassadin et al. (2009) illustrates the compound's utility in creating bicyclic sultams. Their study demonstrates the transformation of dibromopropyl and dibromobutyl methanesulfanilides into methyl 3-aryl-2,2-dioxo-2-thia-3-azabicyclo[n.1.0]alkane-1-carboxylates. This highlights the compound's versatility in facilitating complex molecular architectures, crucial for developing novel therapeutic agents (Rassadin et al., 2009).
Voltammetric Study and Pharmaceutical Analysis Álvarez-Lueje et al. (1997) conducted a detailed voltammetric study of Nimesulide, a compound closely related to the one , outlining its electrochemical properties. Their findings offer insights into analytical methodologies for pharmaceuticals, emphasizing the importance of understanding the electrochemical behavior of sulfonamide compounds for drug analysis and quality control (Álvarez-Lueje et al., 1997).
Selective Hydrolysis of Methanesulfonate Esters Research by Chan et al. (2008) on the selective hydrolysis of methanesulfonate esters points towards the compound's relevance in the selective removal process. This study sheds light on the chemical stability and reactivity of such compounds, providing a pathway for the precise modification of molecular structures in pharmaceutical synthesis (Chan et al., 2008).
N-Methoxy-N-Methyl Amides Conversion The work by Woo et al. (2004) on converting carboxylic acids to N-methoxy-N-methyl amides using methanesulfonyl chloride showcases another facet of sulfonamide compounds in facilitating chemical transformations. This process is crucial for the synthesis of various organic compounds, highlighting the compound's utility in organic synthesis and pharmaceutical chemistry (Woo et al., 2004).
properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO4S/c1-12(18,9-21-2)8-17-22(19,20)7-10-3-5-11(6-4-10)13(14,15)16/h3-6,17-18H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDWELLUSAWBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

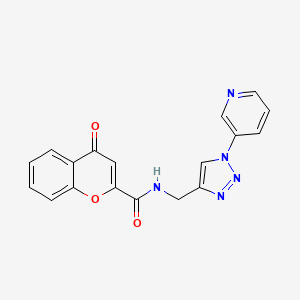

![N-(2-chlorobenzyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2679244.png)

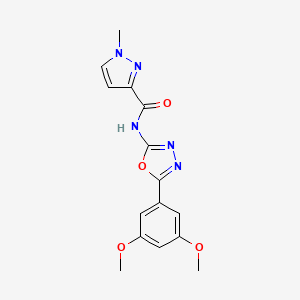
![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2679248.png)
![2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2679249.png)
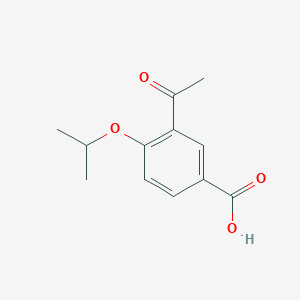
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2679253.png)
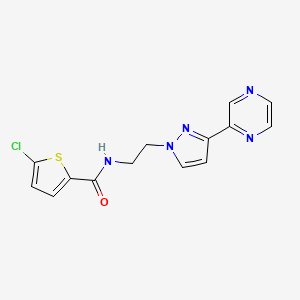
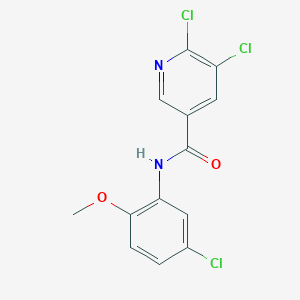
![3-[4-Amino-3-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2679256.png)
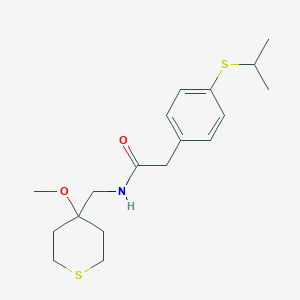
![Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2679259.png)